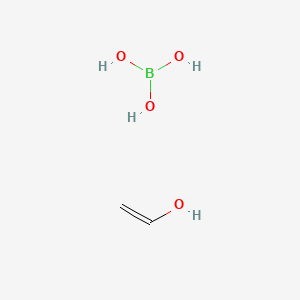

Boric acid;ethenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is commonly found in nature as the mineral sassolite and is typically encountered as colorless crystals or a white powder that dissolves in water . Ethenol, commonly known as ethanol, is a simple alcohol with the chemical formula C₂H₅OH. When combined, boric acid and ethanol form a compound that has various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: Boric acid can be synthesized by treating borax (sodium borate) with a mineral acid such as hydrochloric acid or sulfuric acid. The reaction produces boric acid and sodium chloride or sodium sulfate as by-products . The reaction is as follows:

Na2B4O7⋅10H2O+2HCl→4H3BO3+2NaCl+5H2O

Industrial Production Methods: Industrial production of boric acid involves the acidification of borate minerals and brines. The most common method is the dissolution of borax in sulfuric acid, followed by crystallization of boric acid from the solution . Ethanol is typically produced through the fermentation of sugars by yeast or by the hydration of ethylene in the presence of a catalyst.

化学反応の分析

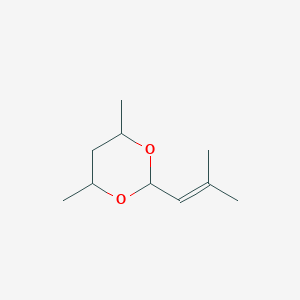

Types of Reactions: Boric acid undergoes various chemical reactions, including esterification with alcohols to form borate esters. For example, boric acid reacts with ethanol in the presence of a dehydrating agent like concentrated sulfuric acid to form triethyl borate :

B(OH)3+3C2H5OH→B(OC2H5)3+3H2O

Common Reagents and Conditions: Common reagents used in reactions with boric acid include alcohols, sulfuric acid, and other dehydrating agents. The reactions typically require heating and controlled conditions to ensure the desired products are formed.

Major Products Formed: The major products formed from the reactions of boric acid with alcohols are borate esters. These esters are used in various applications, including as solvents and intermediates in organic synthesis .

科学的研究の応用

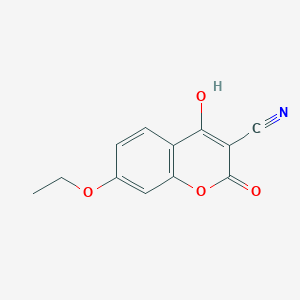

Boric acid and its derivatives have a wide range of applications in scientific research. In chemistry, boric acid is used as a precursor for the synthesis of other boron compounds and as a catalyst in organic reactions . In biology and medicine, boric acid is used as an antiseptic, insecticide, and in the treatment of fungal infections . It also has applications in the industrial sector as a flame retardant, neutron absorber, and in the production of glass and ceramics .

作用機序

Boric acid exerts its effects through its ability to form complexes with various biomolecules. As a Lewis acid, it interacts with electron-rich species such as hydroxyl groups, amino acids, and nucleotides . This interaction can inhibit the growth of microorganisms by disrupting their metabolic processes and cell membrane integrity . In the case of ethanol, its primary mechanism of action involves its interaction with the central nervous system, where it acts as a depressant by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA).

類似化合物との比較

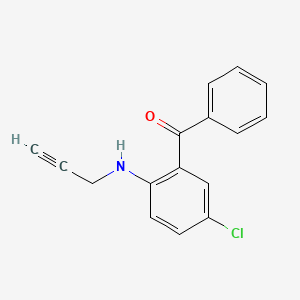

Similar Compounds: Similar compounds to boric acid include boronic acids, borates, and other boron-containing compounds. Boronic acids, for example, have one hydroxyl group replaced by an alkyl or aryl group, making them useful in organic synthesis and as intermediates in the production of pharmaceuticals .

Uniqueness: Boric acid is unique in its ability to form stable complexes with a wide range of biomolecules, making it valuable in various applications from medicine to industrial processes. Its relatively low toxicity and environmental friendliness also make it an attractive compound for use in green chemistry .

Conclusion

Boric acid and ethanol form a versatile compound with numerous applications in scientific research and industry. From its synthesis and chemical reactions to its mechanism of action and comparison with similar compounds, boric acid continues to be a valuable resource in various fields.

特性

CAS番号 |

55199-96-7 |

|---|---|

分子式 |

C2H7BO4 |

分子量 |

105.89 g/mol |

IUPAC名 |

boric acid;ethenol |

InChI |

InChI=1S/C2H4O.BH3O3/c1-2-3;2-1(3)4/h2-3H,1H2;2-4H |

InChIキー |

AUAZJKLSXDLWOM-UHFFFAOYSA-N |

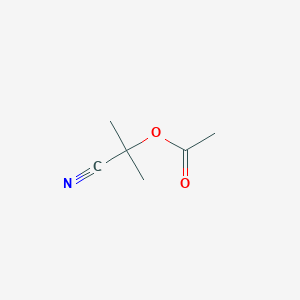

正規SMILES |

B(O)(O)O.C=CO |

関連するCAS |

55199-96-7 142517-79-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenecarboxamide, N,N'-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B14627402.png)

![N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide](/img/structure/B14627438.png)

![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)